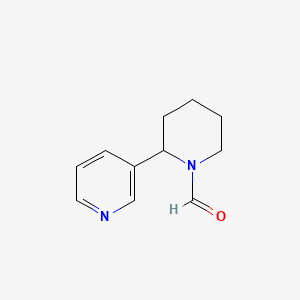

2-(Pyridin-3-yl)piperidine-1-carbaldehyde

Description

Properties

CAS No. |

2591-83-5 |

|---|---|

Molecular Formula |

C11H14N2O |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

2-pyridin-3-ylpiperidine-1-carbaldehyde |

InChI |

InChI=1S/C11H14N2O/c14-9-13-7-2-1-5-11(13)10-4-3-6-12-8-10/h3-4,6,8-9,11H,1-2,5,7H2 |

InChI Key |

HEJKNKZUBYMUCI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)C2=CN=CC=C2)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Pyridin 3 Yl Piperidine 1 Carbaldehyde

Direct Synthetic Pathways to 2-(Pyridin-3-yl)piperidine-1-carbaldehyde

Multi-Step Synthesis Approaches from Commercial Precursors

Multi-step synthesis provides a robust and well-established route to 2-(Pyridin-3-yl)piperidine-1-carbaldehyde, typically by first constructing the parent 2-(pyridin-3-yl)piperidine (anabasine) scaffold, followed by a final N-formylation step. These sequences offer flexibility and control over stereochemistry and substitution patterns.

One common strategy begins with commercially available pyridine (B92270) derivatives. For instance, a practical approach has been developed for synthesizing anabasine analogues through the cyclization of mesylated 1-(3-pyridinyl)-1,5-diol derivatives, which forms the piperidine (B6355638) ring. nih.gov Another established method involves the coupling of nicotinoyl chloride with an appropriate amine, such as 3,4-dimethoxyphenethylamine, followed by a Bischler-Napieralski cyclization and subsequent reduction steps to yield the anabasine core. tandfonline.comtandfonline.com

A general synthetic sequence can be outlined as follows:

Activation of a Pyridine Precursor: Starting with nicotinic acid, it can be converted to an activated form like nicotinoyl chloride.

Coupling and Ring Formation: The activated pyridine derivative is reacted with a suitable five-carbon chain precursor, followed by intramolecular cyclization to form a dihydropyridine or pyridinium (B92312) intermediate.

Reduction: The intermediate is then reduced to form the 2-(pyridin-3-yl)piperidine scaffold.

N-Formylation: The final step is the introduction of the carbaldehyde group onto the piperidine nitrogen. This is typically achieved by reacting the anabasine precursor with a formylating agent.

The synthesis of N-acyl derivatives of anabasine has been demonstrated by reacting anabasine with various carbonyl chlorides in the presence of triethylamine in dichloromethane, affording satisfactory yields. mdpi.com For the specific synthesis of the target carbaldehyde, this final step would involve N-formylation using an appropriate reagent.

Exploration of One-Pot and Multicomponent Reactions (MCRs) for Scaffold Assembly

While specific multicomponent reactions (MCRs) for the direct synthesis of 2-(Pyridin-3-yl)piperidine-1-carbaldehyde are not extensively documented, the principles of MCRs offer a promising avenue for its efficient assembly. MCRs combine three or more reactants in a single reaction vessel to form a product that incorporates substantial portions of all reactants, thereby increasing efficiency and reducing waste. acs.orgnih.gov

The synthesis of highly functionalized piperidines has been achieved through various MCRs. acs.orgresearchgate.nettandfonline.com For example, a pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates has been used to produce substituted piperidines. researchgate.net A similar strategy could be envisioned where a pyridine-3-carboxaldehyde is used as the aldehyde component, alongside an appropriate nitrogen source and a C5 synthon, to construct the 2-(pyridin-3-yl)piperidine scaffold in a single step. Subsequent N-formylation would complete the synthesis. The development of such a one-pot or MCR approach remains a target for synthetic innovation in this area. nih.gov

Precursor-Based Synthesis Strategies

These strategies focus on the sequential construction of the molecule by first forming one of the heterocyclic rings or by strategically functionalizing a pre-existing scaffold.

Formation via Piperidine Ring Construction (e.g., Cyclization, Reductive Amination, Hydrogenation of Pyridine Precursors)

The construction of the piperidine ring is a critical aspect of synthesizing the target compound's core structure. Several reliable methods are employed. nih.gov

Hydrogenation of Pyridine Precursors: This is arguably the most common method for synthesizing the piperidine ring from a pyridine precursor. nih.gov The reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring, typically under transition metal catalysis. nih.gov

Catalysts and Conditions: A variety of catalysts, including platinum oxide (PtO₂), rhodium, and Raney-Ni, are effective for this transformation. tandfonline.comtandfonline.comnih.gov Historically, these reactions required harsh conditions such as high temperatures and pressures. nih.gov However, modern methods have been developed that proceed under milder conditions. nih.gov For example, the reduction of a pyridine moiety to a piperidine ring has been achieved using H₂/PtO₂ in acetic acid. tandfonline.comtandfonline.com It has been noted that the basicity of the piperidino nitrogen can inhibit the catalyst, an effect that can be overcome by performing the hydrogenation on a salt or in an acidic medium. datapdf.com

Cyclization Reactions: Intramolecular cyclization offers a powerful method for forming the piperidine ring with high regio- and stereocontrol.

Azacyclization: A straightforward approach involves the cyclization of mesylated 1-(3-pyridinyl)-1,5-diol derivatives to form the piperidino fragment. nih.gov

Reductive Aminocyclization: This method has been used for the synthesis of chiral pyrrolidines and can be adapted for piperidines, providing an efficient route to the heterocyclic core. nih.gov

From Halogenated Amides: An efficient one-pot route to piperidines from halogenated amides involves amide activation, reduction, and intramolecular nucleophilic substitution under mild, metal-free conditions. nih.gov

Reductive Amination: This reaction forms a C-N bond and is a cornerstone of amine synthesis. In the context of piperidine synthesis, it is often employed in [5+1] annulation strategies, where a five-carbon chain with two electrophilic centers reacts with an amine. nih.gov

| Method | Precursor Type | Typical Reagents/Catalysts | Key Features | Reference(s) |

| Hydrogenation | Substituted Pyridines | H₂, PtO₂, Rh/C, Raney-Ni | Common industrial method; conditions can be harsh. | tandfonline.comtandfonline.comnih.govdatapdf.com |

| Intramolecular Cyclization | Acyclic Amino-diols/halides | Mesyl chloride, Base | Good for stereocontrol. | nih.govnih.gov |

| Reductive Amination | 1,5-Dicarbonyls, Amino-aldehydes | NaBH₃CN, H₂/Pd-C | Versatile C-N bond formation. | nih.gov |

Strategic Introduction of the Pyridin-3-yl Moiety onto the Piperidine Scaffold

An alternative to building the piperidine ring onto a pyridine is to attach the pyridin-3-yl group to a pre-formed piperidine scaffold. This approach is valuable when complex or chiral piperidine precursors are readily available.

Nucleophilic Aromatic Substitution (SₙAr): This method involves the reaction of a piperidine derivative (acting as a nucleophile) with a pyridine ring that has been activated towards substitution, typically by the presence of a good leaving group (e.g., a halogen) and electron-withdrawing groups. For example, 2-chloropyridines can react with piperazine in a SₙAr reaction. nih.gov A similar reaction could be conceived with a 3-halopyridine.

Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. This reaction could be used to couple a 3-halopyridine or 3-pyridyl triflate with a piperidine precursor. The Buchwald-Hartwig reaction has been successfully used to couple tert-butylcarbamate with a chloropyridine derivative, demonstrating its utility in forming pyridine-amine bonds. mdpi.com

Methods for the Regioselective Formation of the Carbaldehyde Functional Group

The final step in many synthetic routes is the regioselective introduction of the carbaldehyde (formyl) group onto the piperidine nitrogen atom. This N-formylation must be performed without affecting the pyridine ring.

Formylation with Formic Acid: A standard and straightforward method for N-formylation is the use of formic acid, often in the presence of a coupling agent. A general procedure involves reacting the amine with formic acid and a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in an aqueous solution. chemicalbook.com

Mixed Anhydride Method: Another common approach is the use of a mixed anhydride of formic acid and acetic acid (formic acetic anhydride), which can be generated in situ. This reagent is a potent formylating agent for amines.

Other Formylating Agents: Other reagents capable of delivering a formyl group include formyl fluoride and N,N-dimethylformamide (DMF) in the presence of reagents like POCl₃ (Vilsmeier-Haack reagent), although the latter is more commonly used for C-formylation of activated aromatic rings. chemicalbook.com

The synthesis of N-acyl derivatives of anabasine has been achieved with high yields by reacting the parent amine with acid chlorides in the presence of a non-nucleophilic base like triethylamine. mdpi.com This general method is directly applicable to N-formylation using formyl chloride or a related equivalent.

| Method | Formyl Source | Coupling Agent/Activator | Key Features | Reference(s) |

| Carbodiimide Coupling | Formic acid | EDCI | Mild conditions, suitable for sensitive substrates. | chemicalbook.com |

| Mixed Anhydride | Formic acid | Acetic anhydride | Highly reactive, efficient formylation. | N/A |

| Acid Chloride Acylation | Formyl chloride | Triethylamine (Base) | General and effective acylation method. | mdpi.com |

Chemical Reactivity and Transformations of 2 Pyridin 3 Yl Piperidine 1 Carbaldehyde

Reactivity of the Carbaldehyde Functional Group

The aldehyde, or carbaldehyde, group is a cornerstone of organic synthesis due to the electrophilicity of its carbonyl carbon. This feature makes it highly susceptible to a variety of chemical transformations, including oxidation, reduction, and nucleophilic addition reactions. libretexts.orgmasterorganicchemistry.com

Selective Oxidation Reactions to Corresponding Carboxylic Acid Derivatives

The carbaldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 2-(pyridin-3-yl)piperidine-1-carboxylic acid. This transformation involves the conversion of the carbon-hydrogen bond of the aldehyde into a carbon-oxygen bond. A variety of oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the presence of other sensitive functional groups within the molecule.

Common laboratory reagents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium-based reagents like Jones reagent (CrO₃ in aqueous acetone/sulfuric acid). smolecule.com The reaction with potassium permanganate is typically performed under basic or acidic conditions, followed by an acidic workup to yield the carboxylic acid.

Table 1: Selected Oxidizing Agents for the Conversion of Aldehydes to Carboxylic Acids

| Reagent | Typical Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic or acidic solution, heat | 2-(Pyridin-3-yl)piperidine-1-carboxylic acid |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0°C to room temperature | 2-(Pyridin-3-yl)piperidine-1-carboxylic acid |

Controlled Reduction Reactions to Alcohol Derivatives

Conversely, the carbaldehyde group can be reduced to a primary alcohol, (2-(pyridin-3-yl)piperidin-1-yl)methanol. This reaction involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. libretexts.orglibretexts.org

For this transformation, metal hydride reagents are commonly employed. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is effective for reducing aldehydes and ketones and is typically used in protic solvents like methanol (B129727) or ethanol. libretexts.org A more powerful reducing agent, lithium aluminum hydride (LiAlH₄), can also be used and will reduce aldehydes as well as less reactive carbonyl compounds like esters and carboxylic acids. libretexts.orgkhanacademy.org Due to its high reactivity, LiAlH₄ reactions are conducted in anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup. libretexts.org

Table 2: Selected Reducing Agents for the Conversion of Aldehydes to Primary Alcohols

| Reagent | Typical Conditions | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0°C to room temperature | (2-(Pyridin-3-yl)piperidin-1-yl)methanol |

Nucleophilic Addition and Condensation Reactions for Derivatization

The polarized carbon-oxygen double bond of the carbaldehyde group makes the carbonyl carbon an excellent electrophile, readily attacked by a wide array of nucleophiles. masterorganicchemistry.comquizlet.com These reactions, known as nucleophilic additions, are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), are powerful carbon nucleophiles that add to the carbaldehyde to form secondary alcohols after an acidic workup. khanacademy.org For example, reaction with methylmagnesium bromide would yield 1-(2-(pyridin-3-yl)piperidin-1-yl)ethan-1-ol.

Another important class of reactions is condensation reactions. The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base like piperidine (B6355638). wikipedia.orgresearchgate.net This reaction with a compound like malononitrile (B47326) would produce an α,β-unsaturated product. nih.gov

Table 3: Examples of Nucleophilic Addition and Condensation Reactions

| Reagent/Reaction Type | Nucleophile/Active Methylene Compound | Product Type |

|---|---|---|

| Grignard Reaction | Methylmagnesium Bromide (CH₃MgBr) | Secondary Alcohol |

| Wittig Reaction | Methyltriphenylphosphonium Bromide ((C₆H₅)₃PCH₃Br) / Strong Base | Alkene |

| Knoevenagel Condensation | Malononitrile (CH₂(CN)₂) | α,β-Unsaturated Dinitrile |

| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |

Transformations Involving the Piperidine and Pyridine (B92270) Rings

Beyond the reactivity of the carbaldehyde group, the heterocyclic rings of 2-(Pyridin-3-yl)piperidine-1-carbaldehyde also present opportunities for chemical modification.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic nature makes it less reactive than benzene (B151609) towards electrophilic aromatic substitution and more reactive towards nucleophilic aromatic substitution. researchgate.net

Electrophilic Substitution: The pyridine ring is significantly deactivated towards attack by electrophiles, comparable to nitrobenzene. researchgate.netquimicaorganica.org When reactions do occur, they require harsh conditions and proceed preferentially at the 3- and 5-positions, as the intermediates from attack at these positions are more stable than those from attack at the 2-, 4-, or 6-positions. quimicaorganica.orgquora.comquora.com Attack at the 2- or 4-positions would result in a resonance structure that places a positive charge on the electronegative nitrogen atom, which is highly unfavorable. quora.comquora.com Common electrophilic substitutions like Friedel-Crafts alkylations and acylations typically fail because the Lewis acid catalyst coordinates with the nitrogen lone pair, further deactivating the ring. researchgate.netquimicaorganica.org

Nucleophilic Substitution: Conversely, the electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. stackexchange.comquora.com Attack at these positions allows the negative charge of the intermediate (Meisenheimer complex) to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comquora.com For a substitution reaction to occur, a good leaving group (such as a halide) must be present at one of these activated positions. quimicaorganica.orgsci-hub.se In the parent compound, which lacks a leaving group on the pyridine ring, direct nucleophilic substitution is not a primary reaction pathway. However, derivatization to introduce such a group could open up this chemistry.

Table 4: Reactivity of the Pyridine Ring

| Reaction Type | Reactivity Compared to Benzene | Preferred Position(s) | Rationale |

|---|---|---|---|

| Electrophilic Substitution | Deactivated | C-3, C-5 | Avoids placing a positive charge on the nitrogen atom in the reaction intermediate. quora.comquora.com |

Functionalization and Alkylation of the Piperidine Nitrogen

In 2-(Pyridin-3-yl)piperidine-1-carbaldehyde, the nitrogen atom of the piperidine ring is part of an amide (specifically, a formamide). The lone pair of electrons on the nitrogen is delocalized into the carbonyl group, rendering the nitrogen non-basic and non-nucleophilic. Consequently, direct alkylation or other functionalization reactions at this nitrogen are not feasible.

To functionalize the piperidine nitrogen, the N-formyl group must first be removed. This can be achieved through acidic or basic hydrolysis to yield the secondary amine, 2-(pyridin-3-yl)piperidine. sciencemadness.orgnih.gov Once the free secondary amine is obtained, it can undergo a variety of standard reactions. For example, it can be alkylated with alkyl halides to form tertiary amines or acylated with acid chlorides or anhydrides to form different amides. It can also participate in reductive amination reactions with aldehydes or ketones.

Table 5: Functionalization of the Deprotected Piperidine Nitrogen

| Reaction Type | Reagent | Product Type |

|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine |

| N-Acylation | Acid Chloride (e.g., CH₃COCl) | N-Acyl Piperidine (Amide) |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH(OAc)₃) | Tertiary Amine |

Ring-Opening and Ring-Closing Reaction Pathways of 2-(Pyridin-3-yl)piperidine-1-carbaldehyde

A comprehensive review of available scientific literature did not yield specific research findings on the ring-opening and ring-closing reaction pathways of 2-(Pyridin-3-yl)piperidine-1-carbaldehyde. While the reactivity of the piperidine and pyridine ring systems has been explored in a general context, dedicated studies detailing the specific conditions and outcomes for the ring transformations of this particular compound are not presently available in published research.

General principles of heterocyclic chemistry suggest potential, though unconfirmed, pathways. For instance, ring-opening of piperidine derivatives can sometimes be achieved under harsh conditions, such as through Hofmann elimination or von Braun degradation, but the applicability of these methods to 2-(Pyridin-3-yl)piperidine-1-carbaldehyde has not been documented. Such reactions would involve the cleavage of a carbon-nitrogen bond within the piperidine ring, leading to an acyclic product. The presence of the N-formyl group and the adjacent pyridyl substituent would undoubtedly influence the feasibility and outcome of such reactions.

Similarly, while intramolecular cyclization reactions are a common strategy for the formation of piperidine rings (ring-closing), these are typically part of a synthetic route starting from an acyclic precursor. nih.gov In the context of 2-(Pyridin-3-yl)piperidine-1-carbaldehyde, a pre-existing cyclic compound, ring-closing reactions would imply the formation of a new ring fused to the piperidine or pyridine moiety. No such transformations have been reported for this specific molecule.

Due to the absence of specific research data, no detailed reaction mechanisms, conditions, or product characterizations for the ring-opening or ring-closing reactions of 2-(Pyridin-3-yl)piperidine-1-carbaldehyde can be provided at this time. Further experimental investigation would be required to elucidate these aspects of its chemical reactivity.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy provides unparalleled insight into the molecular framework of 2-(Pyridin-3-yl)piperidine-1-carbaldehyde by mapping the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of 2-(Pyridin-3-yl)piperidine-1-carbaldehyde is characterized by distinct signals corresponding to the pyridine (B92270) ring, the piperidine (B6355638) ring, and the carbaldehyde functional group. The protons on the pyridine ring are expected to resonate in the downfield aromatic region (δ 7.0–9.0 ppm) due to the deshielding effect of the aromatic system. rsc.orgresearchgate.net The single proton of the carbaldehyde group would appear as a highly deshielded singlet or a narrow triplet further downfield (δ 9.0–10.0 ppm). rsc.org The protons of the piperidine ring will be found in the more shielded aliphatic region (δ 1.5–4.0 ppm). chemicalbook.com

The ¹³C NMR spectrum provides complementary information. The carbaldehyde carbon is typically observed at a significant downfield shift (δ 190–200 ppm). rsc.org Carbons of the pyridine ring resonate in the δ 120–150 ppm range, while the aliphatic carbons of the piperidine ring appear in the more upfield region of δ 20–60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 2-(Pyridin-3-yl)piperidine-1-carbaldehyde Predicted values are based on spectral data for analogous structures like pyridine-3-carbaldehyde and various piperidine derivatives. rsc.orgrsc.org

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carbaldehyde (CHO) | 9.5 - 10.1 | 190.0 - 195.0 |

| Pyridine C2' | 8.5 - 8.7 | 148.0 - 152.0 |

| Pyridine C4' | 7.8 - 8.1 | 135.0 - 138.0 |

| Pyridine C5' | 7.2 - 7.4 | 123.0 - 125.0 |

| Pyridine C6' | 8.4 - 8.6 | 147.0 - 150.0 |

| Piperidine C2 | 5.0 - 5.5 | 55.0 - 60.0 |

| Piperidine C3 | 1.6 - 1.9 | 24.0 - 28.0 |

| Piperidine C4 | 1.5 - 1.8 | 23.0 - 26.0 |

| Piperidine C5 | 1.6 - 1.9 | 24.0 - 28.0 |

| Piperidine C6 | 3.0 - 4.0 | 45.0 - 50.0 |

NMR spectroscopy is a powerful tool for analyzing the conformational preferences of the piperidine ring. nih.gov The six-membered piperidine ring typically adopts a chair conformation to minimize steric strain. The orientation of the pyridin-3-yl substituent at the C2 position (either axial or equatorial) can be determined by analyzing the proton-proton coupling constants (³JHH). niscpr.res.in

A large coupling constant (typically 10–13 Hz) between the C2 proton and the adjacent C3 axial proton would indicate a trans-diaxial relationship, suggesting an equatorial position for the pyridine substituent. Conversely, smaller coupling constants (2–5 Hz) would imply axial-equatorial or equatorial-equatorial relationships, which could point to an axial orientation of the pyridine group. nih.gov The exact chemical shifts of the piperidine protons are also sensitive to the ring's conformation and the substituent's orientation. researchgate.netresearchgate.net

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all signals and for confirming the molecular connectivity. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings. sdsu.edu It would show correlations between adjacent protons on the piperidine ring (e.g., H2-H3, H3-H4) and within the pyridine ring (e.g., H4'-H5', H5'-H6'), confirming the spin systems of each ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached. sdsu.edu It is used to definitively assign the carbon signals based on the already assigned proton signals, for instance, linking the aldehyde proton to the aldehyde carbon. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy probe the vibrational modes of the molecule, providing a characteristic fingerprint and identifying key functional groups. nih.gov

The IR and Raman spectra of 2-(Pyridin-3-yl)piperidine-1-carbaldehyde would display characteristic absorption bands corresponding to its functional groups. rsc.orgrsc.org

Carbonyl (C=O) Stretching: A strong, sharp absorption band in the IR spectrum between 1680 and 1700 cm⁻¹ is the most prominent feature, characteristic of the aldehyde carbonyl group. nih.gov

Aldehyde C-H Stretching: Two weaker bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹, corresponding to the C-H bond of the aldehyde group. nih.gov

Aromatic C=C and C=N Stretching: The pyridine ring will exhibit several bands in the 1400–1600 cm⁻¹ region. researchgate.net

Aliphatic C-H Stretching: The C-H bonds of the piperidine ring will produce strong absorption bands in the 2850–2950 cm⁻¹ range.

C-N Stretching: The stretching vibration of the C-N bond within the piperidine ring and connecting to the carbaldehyde group would appear in the 1100-1250 cm⁻¹ region.

Table 2: Key IR and Raman Vibrational Modes for 2-(Pyridin-3-yl)piperidine-1-carbaldehyde

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aliphatic C-H Stretch (Piperidine) | 2850 - 2950 | Strong (IR), Medium (Raman) |

| Aromatic C-H Stretch (Pyridine) | 3000 - 3100 | Medium (IR), Strong (Raman) |

| Aldehyde C-H Stretch | 2720, 2820 | Weak (IR) |

| Carbonyl C=O Stretch | 1680 - 1700 | Strong (IR), Medium (Raman) |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong (IR & Raman) |

| Aliphatic C-H Bend | 1350 - 1470 | Medium (IR) |

| C-N Stretch | 1100 - 1250 | Medium (IR) |

While 2-(Pyridin-3-yl)piperidine-1-carbaldehyde lacks strong hydrogen bond donors like O-H or N-H groups, its carbonyl oxygen and pyridine nitrogen atoms can act as hydrogen bond acceptors. nih.govnih.gov In the presence of protic solvents or other donor molecules, intermolecular hydrogen bonds can form. These interactions can be observed spectroscopically. For instance, the C=O stretching frequency in the IR spectrum is sensitive to its environment; a shift to a lower wavenumber (red shift) typically indicates its participation in hydrogen bonding. researchgate.net Furthermore, subtle shifts in the vibrational modes of the pyridine ring could also suggest interactions involving the nitrogen lone pair. researchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information can be used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For 2-(Pyridin-3-yl)piperidine-1-carbaldehyde, with a presumed molecular formula of C11H14N2O, HRMS would be expected to yield a precise mass measurement that could confirm this composition.

Table 1: Theoretical HRMS Data for 2-(Pyridin-3-yl)piperidine-1-carbaldehyde

| Molecular Formula | Isotope | Theoretical Exact Mass |

|---|

Note: This table is theoretical and not based on experimental data.

Fragmentation Pathway Analysis for Structural Confirmation

In a mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for its identification. The fragmentation of 2-(Pyridin-3-yl)piperidine-1-carbaldehyde would likely involve cleavage at the bonds of the piperidine ring, the bond connecting the piperidine and pyridine rings, and the formyl group. Analysis of these fragments would help to confirm the connectivity of the atoms within the molecule. Common fragmentation patterns for similar structures often involve the loss of the formyl group (CHO) or cleavage of the piperidine ring.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms within a crystalline solid. To perform this analysis, a single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to create a model of the electron density, from which the atomic positions can be determined.

If a suitable crystal of 2-(Pyridin-3-yl)piperidine-1-carbaldehyde were obtained, X-ray crystallography would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. This would unambiguously confirm the connectivity and stereochemistry of the molecule.

Theoretical and Computational Studies of 2 Pyridin 3 Yl Piperidine 1 Carbaldehyde

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is routinely employed to predict a wide range of molecular properties.

Geometry Optimization and Conformational Analysis of Stable IsomersGeometry optimization is a fundamental computational step to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. For a flexible molecule like 2-(Pyridin-3-yl)piperidine-1-carbaldehyde, which contains a piperidine (B6355638) ring and a rotatable bond connecting it to the pyridine (B92270) ring, multiple stable conformations (isomers) are possible.

Computational studies on similar piperidine derivatives often reveal various chair, boat, and twist-boat conformations for the piperidine ring. researchgate.netresearchgate.net The orientation of the pyridinyl group (axial or equatorial) relative to the piperidine ring would be a key factor in determining the most stable conformers. researchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are performed to calculate the energies of these different conformers to identify the most stable structures. researchgate.netresearchgate.netscispace.com

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MEP)The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. irjweb.comnih.gov A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. irjweb.comnih.gov For pyridine derivatives, the distribution and energies of these orbitals can be significantly influenced by the nature and position of substituents on the rings. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. nih.gov For a molecule like 2-(Pyridin-3-yl)piperidine-1-carbaldehyde, the nitrogen atom of the pyridine ring and the oxygen atom of the carbaldehyde group would be expected to be regions of negative potential.

Interactive Data Table: Illustrative Global Reactivity Descriptors This table is illustrative and based on general principles, not on specific data for the target compound.

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Measure of chemical reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Power to attract electrons |

Prediction and Comparison of Spectroscopic Parameters (NMR, IR, Raman) with Experimental DataDFT calculations are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.scispace.com

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These calculated values for the most stable conformers are often averaged based on their predicted populations and compared with experimental spectra to validate the conformational analysis. researchgate.net

IR and Raman Spectroscopy: The vibrational frequencies for a molecule can be calculated using DFT. These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra. researchgate.netscispace.com This comparison helps in the detailed assignment of vibrational modes.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of molecules over time, offering a view of molecular motion and conformational changes that static DFT calculations cannot capture. mdpi.com

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations serve as a powerful tool to elucidate the intricate details of molecular structure, stability, and reactivity. For a molecule like 2-(Pyridin-3-yl)piperidine-1-carbaldehyde, such calculations can reveal the distribution of electrons, the nature of non-covalent interactions that govern its condensed-phase behavior, and the energetic pathways of its potential chemical transformations.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs. This analysis provides valuable information about charge distribution and the stabilizing effects of electron delocalization, such as hyperconjugation.

Furthermore, interactions between the pyridine ring and the piperidine ring can be anticipated. For instance, sigma bond orbitals from the C-H bonds of the piperidine ring (σC-H) can interact with the antibonding pi orbitals of the pyridine ring (π*pyridine). The stability of the molecule is also influenced by hyperconjugative interactions within the piperidine ring itself, which can affect its conformational preferences. rsc.org A study on N,N'-diphenyl-6-piperidin-1-yl- rsc.orgrsc.orgquora.com-triazine-2,4-diamine highlighted that stability arises from hyperconjugative interactions and charge delocalization, which can be analyzed using NBO analysis. nih.gov

Below is a hypothetical NBO analysis data table for 2-(Pyridin-3-yl)piperidine-1-carbaldehyde, illustrating potential key interactions and their stabilization energies, based on typical values for similar molecular fragments.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |

| n(Npiperidine) | π(C=O) | ~ 50-60 | Amide resonance |

| σ(Cpiperidine-H) | π(Pyridine) | ~ 1-5 | σ → π* hyperconjugation |

| π(Pyridine) | σ(Cpiperidine-Cpyridine) | ~ 0.5-2 | π → σ hyperconjugation |

| n(Npyridine) | σ*(Cadjacent-C) | ~ 2-3 | Lone pair delocalization |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The structure and properties of 2-(Pyridin-3-yl)piperidine-1-carbaldehyde in the solid or liquid state will be significantly influenced by intermolecular interactions, particularly hydrogen bonding. The most prominent hydrogen bond acceptor in the molecule is the nitrogen atom of the pyridine ring. quora.com This nitrogen possesses a lone pair of electrons that can readily interact with hydrogen bond donors, such as water or alcohols. quora.comaip.org

Computational studies on pyridine and its derivatives have shown that the formation of a hydrogen bond at the pyridine nitrogen leads to a blueshift in the vibrational frequencies of the ring stretching modes. aip.org This is attributed to the withdrawal of electron density from the nitrogen lone pair, which causes a greater delocalization of the π electrons and stabilizes the pyridine ring. aip.org

The carbonyl oxygen of the carbaldehyde group also presents a potential hydrogen bonding site, though it is generally a weaker acceptor than the pyridine nitrogen. The C-H bonds of both the pyridine and piperidine rings can act as weak hydrogen bond donors. rsc.org In the solid state, these various interactions would lead to the formation of a complex three-dimensional hydrogen bonding network.

The following table summarizes the potential hydrogen bonding interactions for 2-(Pyridin-3-yl)piperidine-1-carbaldehyde.

| H-bond Donor | H-bond Acceptor | Interaction Type | Expected Strength |

| Protic solvent (e.g., H₂O) | N(Pyridine) | O-H···N | Strong |

| Protic solvent (e.g., H₂O) | O(Carbonyl) | O-H···O | Moderate |

| C-H (Pyridine/Piperidine) | N(Pyridine) / O(Carbonyl) | C-H···N / C-H···O | Weak |

Reaction Mechanism Elucidation and Transition State Analysis

A key aspect of the theoretical study of 2-(Pyridin-3-yl)piperidine-1-carbaldehyde would be the elucidation of its formation mechanism. A plausible synthetic route is the N-formylation of 2-(pyridin-3-yl)piperidine. The mechanism of N-formylation of amines has been a subject of computational studies, particularly using carbon dioxide and a hydrosilane reducing agent. acs.org

These studies suggest that the reaction can proceed through different pathways depending on the basicity of the amine. acs.org For a secondary amine like 2-(pyridin-3-yl)piperidine, the reaction likely involves the formation of a formoxysilane intermediate, which then reacts with the amine to yield the N-formylated product. acs.org

Transition state analysis for this reaction would involve locating the transition state structures for the key steps, such as the nucleophilic attack of the amine on the formylating agent and the subsequent elimination steps. The calculated activation energies would provide insights into the reaction kinetics.

A simplified proposed mechanism for the N-formylation of 2-(pyridin-3-yl)piperidine is presented below, with hypothetical relative free energies for the intermediates and transition states.

| Step | Description | Hypothetical ΔG (kcal/mol) |

| 1 | Formation of formoxysilane | 0 (Reference) |

| TS1 | Nucleophilic attack of piperidine N on formoxysilane | +15 to +25 |

| Int1 | Tetrahedral intermediate | +5 to +10 |

| TS2 | Elimination of silyloxy group | +10 to +20 |

| 2 | Formation of N-formylated product | -10 to -20 |

Derivatives and Analogues of 2 Pyridin 3 Yl Piperidine 1 Carbaldehyde

Synthesis of Substituted Piperidine (B6355638) Ring Analogues

The synthesis of analogues with a substituted piperidine ring is a key area of research, with various methods being employed to introduce functional groups onto the piperidine scaffold. These methods often involve the construction of the piperidine ring from acyclic precursors or the modification of a pre-existing piperidine or pyridine (B92270) ring. ajchem-a.comresearchgate.net

One common approach is the hydrogenation of appropriately substituted pyridine precursors. nih.gov This method allows for the stereoselective synthesis of substituted piperidines. For instance, various pyridine derivatives can undergo hydrogenation using heterogeneous catalysts like cobalt nanoparticles, often in aqueous solutions, to yield the corresponding piperidines. nih.gov Rhodium catalysts have also proven effective for the synthesis of 3-substituted piperidines. nih.gov

Multi-component reactions offer an efficient way to construct highly substituted piperidine rings in a single step. researchgate.netresearchgate.net For example, a four-component reaction involving aromatic aldehydes, Michael acceptors, pyridinium (B92312) ylides, and ammonium (B1175870) acetate (B1210297) can produce highly functionalized piperidin-2-ones, which are precursors to substituted piperidines. researchgate.netresearchgate.net Another strategy involves the [5 + 1] annulation method, which can be used for the stereoselective synthesis of substituted piperidines. nih.gov

Intramolecular cyclization of functionalized acyclic amines is another powerful tool. nih.gov For instance, the intramolecular cyclization of amides bearing an alkene group can be achieved through hydride transfer, leading to the formation of piperidine rings. nih.gov Palladium-catalyzed enantioselective oxidative amination of non-activated alkenes also provides a route to substituted piperidines. nih.gov

Below is a table summarizing various synthetic methods for obtaining substituted piperidine ring analogues:

| Synthetic Method | Description | Type of Substituents Introduced | Key Features |

| Hydrogenation of Pyridines | Reduction of a substituted pyridine ring to a piperidine ring. nih.gov | Alkyl, aryl, fluoroalkyl groups. nih.gov | Can be stereoselective, various catalysts (e.g., Co, Rh) can be used. nih.gov |

| Multi-component Reactions | Combining three or more reactants in a single step to form the piperidine ring. researchgate.netresearchgate.net | Cyano, alkoxycarbonyl, aryl groups. researchgate.netresearchgate.net | High efficiency, formation of multiple C-C and C-N bonds in one pot. researchgate.net |

| Intramolecular Cyclization | Ring closure of an acyclic precursor containing a nitrogen atom and a suitable reactive group. nih.gov | Depends on the acyclic precursor. | Can be enantioselective, redox-neutral conditions are possible. nih.gov |

| Reductive Amination | Reaction of a dicarbonyl compound with an amine, followed by cyclization and reduction. nih.gov | Alkyl, aryl groups. | Can be catalyzed by iron complexes. nih.gov |

Synthesis of Modified Pyridin-3-yl Moieties

Modification of the pyridin-3-yl moiety in 2-(pyridin-3-yl)piperidine-1-carbaldehyde allows for the exploration of a different chemical space. These modifications can be introduced either before the formation of the piperidine ring or on the fully formed molecule.

One approach involves the use of pre-functionalized pyridines in the synthesis of the piperidine ring. For example, 2-(2-(diethylamino)pyridin-3-yl)piperidine-1-carbaldehyde (B11796915) and 2-(2-(ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde are analogues where the pyridine ring is substituted with an amino group. smolecule.comsmolecule.com The synthesis of such compounds can start from a substituted pyridine, such as 2-(methylamino)pyridine, which is then further elaborated. smolecule.com Another example is 2-(6-methoxypyridin-3-yl)piperidine-1-carbaldehyde, which features a methoxy (B1213986) group on the pyridine ring. chemscene.com

The pyridine ring itself can undergo electrophilic substitution reactions, although the nitrogen atom deactivates the ring towards electrophilic attack. However, under specific conditions, reactions like nitration or halogenation can be achieved, leading to modified pyridin-3-yl moieties. smolecule.com

The following table provides examples of modified pyridin-3-yl moieties and the synthetic strategies employed:

| Modified Pyridin-3-yl Moiety | Synthetic Strategy | Starting Material Example |

| 2-(Diethylamino)pyridin-3-yl | Use of a pre-functionalized pyridine in the piperidine synthesis. | 3-bromo-2-(diethylamino)pyridine |

| 2-(Ethyl(methyl)amino)pyridin-3-yl | Alkylation of an amino-substituted pyridine. smolecule.com | 2-(methylamino)pyridine smolecule.com |

| 6-Methoxypyridin-3-yl | Use of a pre-functionalized pyridine. | 5-bromo-2-methoxypyridine |

| Halogenated Pyridin-3-yl | Electrophilic halogenation of the pyridine ring. | 3-bromopyridine |

Chemical Modifications and Transformations of the Carbaldehyde Group

The carbaldehyde group at the 1-position of the piperidine ring is a versatile functional handle that can be readily transformed into a variety of other functional groups. wikipedia.org These transformations allow for the synthesis of a wide array of derivatives with different chemical properties.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid. smolecule.com This transformation can be achieved using common oxidizing agents. The resulting carboxylic acid can then be further derivatized, for example, by forming amides or esters.

Reduction: The aldehyde can be reduced to a primary alcohol. smolecule.com This is typically accomplished using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.comtsijournals.com The resulting alcohol can undergo further reactions, such as etherification. tsijournals.com

Nucleophilic Addition and Condensation: The aldehyde group is susceptible to nucleophilic attack. It can react with primary amines to form imines (Schiff bases). rsc.org Condensation reactions with active methylene (B1212753) compounds, such as malonates or acetophenones, can lead to the formation of α,β-unsaturated systems. rsc.org The carbaldehyde can also be used in formylation reactions, for instance, to transfer the formyl group to a Grignard reagent. wikipedia.org

A summary of the chemical modifications of the carbaldehyde group is presented in the table below:

| Transformation | Reagent(s) | Resulting Functional Group |

| Oxidation | Potassium permanganate (B83412), chromium trioxide smolecule.com | Carboxylic acid |

| Reduction | Sodium borohydride, lithium aluminum hydride smolecule.comtsijournals.com | Primary alcohol |

| Imine Formation | Primary amines rsc.org | Imine (Schiff base) |

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile) | α,β-Unsaturated nitrile |

| Wittig Reaction | Phosphonium ylides | Alkene |

| Grignard Reaction | Grignard reagents | Secondary alcohol |

Characterization of Stereoisomeric Derivatives and their Distinct Chemical Properties

The presence of a stereocenter at the C2 position of the piperidine ring in 2-(pyridin-3-yl)piperidine-1-carbaldehyde means that the compound can exist as a pair of enantiomers. The synthesis of derivatives with additional substituents on the piperidine ring can introduce further stereocenters, leading to the formation of diastereomers.

The stereoselective synthesis of piperidine derivatives is an active area of research. whiterose.ac.uknih.gov For example, hydrogenation of substituted pyridines can lead to the formation of specific diastereomers, such as cis-piperidines. whiterose.ac.uk These can then be epimerized to the corresponding trans-diastereomers. whiterose.ac.uk Asymmetric synthesis methods, such as rhodium-catalyzed asymmetric reductive Heck reactions, have been developed to produce enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. nih.gov

The characterization of these stereoisomers is crucial for understanding their distinct chemical and biological properties. The different spatial arrangements of substituents can significantly influence how a molecule interacts with other molecules.

The separation of stereoisomers can be achieved by chiral chromatography. The absolute configuration of enantiomers and the relative configuration of diastereomers can be determined using techniques such as X-ray crystallography and vibrational circular dichroism (VCD) spectroscopy. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for determining the relative stereochemistry of diastereomers by analyzing coupling constants and through-space interactions (NOE).

The following table outlines the stereoisomeric considerations and characterization techniques:

| Stereochemical Aspect | Description | Analytical/Characterization Techniques |

| Enantiomers | Non-superimposable mirror images arising from the C2 chiral center. | Chiral HPLC, VCD spectroscopy, X-ray crystallography of derivatives with a known stereocenter. |

| Diastereomers | Stereoisomers that are not mirror images, formed when additional stereocenters are present. | NMR spectroscopy (coupling constants, NOE), X-ray crystallography, liquid chromatography. whiterose.ac.uk |

| cis/trans Isomerism | A type of diastereomerism in disubstituted piperidine rings. whiterose.ac.uk | NMR spectroscopy, X-ray crystallography. whiterose.ac.uk |

Synthetic Applications As a Chemical Building Block

Utilization in the Construction of Complex Heterocyclic Systems and Fused Rings

There is currently no specific information available in published literature detailing the use of 2-(Pyridin-3-yl)piperidine-1-carbaldehyde as a direct precursor for the construction of more complex heterocyclic systems or fused rings. Synthetic chemistry often utilizes functional groups like aldehydes for cyclization reactions; however, specific examples, reaction schemes, or methodologies employing this particular compound have not been documented. Research on analogous structures, such as pyridine-carboxaldehydes or quinoline-carbaldehydes, shows broad application in forming fused heterocycles, but this cannot be directly extrapolated to the target compound. researchgate.netresearchgate.net

Role in Cascade and Multi-Component Reaction Sequences for Scaffold Diversity

The role of 2-(Pyridin-3-yl)piperidine-1-carbaldehyde in cascade or multi-component reactions (MCRs) to generate scaffold diversity is not described in the scientific literature. MCRs are powerful tools for creating molecular complexity from simple starting materials in a single step. nih.govwindows.net Aldehydes are common components in well-known MCRs like the Mannich, Hantzsch, or Ugi reactions. However, no studies have been found that specifically document the participation of 2-(Pyridin-3-yl)piperidine-1-carbaldehyde in such sequences to produce diverse chemical libraries. The unique steric and electronic properties conferred by the pyridyl-piperidine backbone could theoretically influence reaction outcomes, but this remains an unexplored area of research.

Precursor for Advanced Organic Synthesis Intermediates

While 2-(Pyridin-3-yl)piperidine-1-carbaldehyde can be conceptually considered an intermediate, there is no available research that demonstrates its conversion into other advanced intermediates for organic synthesis. Typically, an aldehyde group can be transformed into a variety of other functionalities (e.g., alcohols, amines, carboxylic acids, alkenes) that serve as handles for further synthetic elaboration. The absence of published work on such transformations for this specific compound prevents a detailed discussion of its role as a precursor.

Design and Synthesis of Structurally Novel Chemical Scaffolds

The application of 2-(Pyridin-3-yl)piperidine-1-carbaldehyde in the design and synthesis of structurally novel chemical scaffolds has not been reported. The development of new scaffolds is crucial for expanding chemical space in areas like drug discovery. whiterose.ac.uknih.gov The combination of a pyridine (B92270) and a piperidine (B6355638) ring presents a three-dimensional structure that could be of interest, but its potential has not been realized or documented in the context of novel scaffold generation.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies for 2-(Pyridin-3-yl)piperidine-1-carbaldehyde

The synthesis of substituted piperidines and pyridines is a mature field, yet there remains a significant need for more efficient, sustainable, and versatile methodologies applicable to complex targets like 2-(Pyridin-3-yl)piperidine-1-carbaldehyde. Future efforts will likely focus on moving beyond traditional multi-step sequences towards more innovative and atom-economical approaches.

A primary challenge is the development of one-pot or domino reactions that can construct the core structure with high efficiency. Multi-component reactions (MCRs), such as the Michael-Mannich cascade, have proven effective for creating highly substituted piperidin-2-ones from simple starting materials like pyridinium (B92312) ylides, aldehydes, and Michael acceptors. researchgate.netdntb.gov.ua Adapting these principles could enable the rapid assembly of the 2-(pyridin-3-yl)piperidine skeleton. Another promising avenue is the use of "hydrogen borrowing" catalysis, which can form multiple C-N bonds in a single, stereoselective operation using environmentally benign solvents like water. nih.gov

Furthermore, sustainable synthesis practices demand the exploration of greener reaction conditions. This includes the use of electrochemistry to drive reactions, such as the nickel-catalyzed cross-coupling of esters with alkylpyridinium salts to form ketones, which could be adapted for acylation steps. acs.org The development of catalytic systems based on earth-abundant metals and the use of milder reaction conditions are also critical for reducing the environmental impact of synthesis. nih.gov

Table 1: Promising Synthetic Strategies for Future Development

| Synthetic Strategy | Key Features | Potential Application for Target Compound |

|---|---|---|

| Multi-Component Reactions (MCRs) | Formation of multiple bonds in a single step from three or more reactants. dntb.gov.ua | Rapid, one-pot synthesis of the core 2-(pyridin-3-yl)piperidine scaffold. |

| Hydrogen Borrowing Catalysis | Iridium-catalyzed cascades forming multiple C-N bonds; can be performed in water. nih.gov | Stereoselective and sustainable synthesis of substituted piperidine (B6355638) rings. |

| Vilsmeier-Haack Formylation | A method to introduce a formyl group onto an aromatic ring, often used for quinolines. researchgate.netbenthamscience.com | Potential route for the formylation step at the piperidine nitrogen. |

| Asymmetric Hydrogenation | Reduction of pyridinium salts using chiral catalysts (e.g., Iridium-based) to yield enantioenriched piperidines. researchgate.net | Direct synthesis of chiral analogues of the target compound. |

| Electrochemical Synthesis | Use of electric current to drive catalytic cycles, reducing the need for chemical reductants. acs.org | Greener alternative for coupling or functionalization reactions. |

Exploration of Under-Investigated Chemical Transformations and Regioselectivity

The chemical reactivity of 2-(Pyridin-3-yl)piperidine-1-carbaldehyde is dictated by its three main functional components: the pyridine (B92270) ring, the piperidine ring, and the N-formyl group. While the individual reactivity of these moieties is well-understood, their interplay within a single molecule offers opportunities for novel and regioselective transformations that remain largely unexplored.

The carbaldehyde group is a prime site for transformations. Beyond standard oxidation and reduction, it can participate in Claisen-Schmidt condensations, 1,3-dipolar cycloadditions, and serve as a precursor for imine formation, opening pathways to a vast library of derivatives. researchgate.neteurekaselect.com An important research direction would be to investigate how the stereoelectronic properties of the adjacent 2-(pyridin-3-yl)piperidine scaffold influence the reactivity and selectivity of these transformations.

Regioselectivity is a key challenge, particularly in reactions involving the pyridine ring. Nucleophilic addition to α,β-unsaturated systems containing a π-deficient aromatic substituent, such as a pyridine ring, can be directed to either the α- or β-position. researchgate.net Theoretical studies suggest that increasing the π-deficiency of the aromatic ring (e.g., through N-oxidation) can shift the regioselectivity of nucleophilic attack from the typical β-position (Michael addition) to the α-position. researchgate.net A systematic study of such additions to derivatives of 2-(Pyridin-3-yl)piperidine-1-carbaldehyde could unlock novel synthetic pathways and provide deeper mechanistic insights. Further research could also focus on developing ligand-controlled regioselective reactions to functionalize different positions on the heterocyclic rings. nih.gov

Advancements in Stereocontrol and Enantioselective Synthesis for Chiral Analogues

The piperidine ring is a privileged scaffold in medicinal chemistry, and the ability to control its stereochemistry is paramount for developing effective pharmaceuticals. researchgate.netnih.gov The 2-position of the piperidine ring in the target compound is a chiral center, making the development of enantioselective synthetic routes a critical area for future research.

Current state-of-the-art methods for synthesizing enantioenriched 2-substituted piperidines provide a clear roadmap. Asymmetric hydrogenation of substituted pyridines or pyridinium salts using chiral iridium or ruthenium catalysts has emerged as a powerful strategy, achieving high levels of enantioselectivity (up to 99.3:0.7 er). researchgate.netrsc.org Another advanced approach is the copper-catalyzed cyclizative aminoboration, which can construct 2,3-cis-disubstituted piperidines with excellent control over both diastereoselectivity and enantioselectivity. nih.gov Applying these modern catalytic systems to precursors of 2-(Pyridin-3-yl)piperidine-1-carbaldehyde would be a significant step toward producing stereochemically pure analogues.

Furthermore, the use of chiral auxiliaries remains a robust strategy. For instance, cyclodehydration of achiral δ-oxoacids with a chiral auxiliary like (R)-phenylglycinol can produce chiral non-racemic bicyclic lactams, which serve as versatile intermediates for the synthesis of enantiopure 2-arylpiperidines. rsc.org Investigating similar auxiliary-controlled strategies could provide reliable and scalable routes to chiral building blocks for the target compound.

Table 2: Key Methodologies for Stereocontrol

| Method | Catalyst/Auxiliary | Key Advantage | Relevant Precursor |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Iridium or Ruthenium complexes researchgate.netrsc.org | High enantioselectivity for the reduction of pyridinium salts. | 3-(1,2,3,6-Tetrahydropyridin-2-yl)pyridine |

| Asymmetric Cyclization | Copper/(S, S)-Ph-BPE catalyst nih.gov | Excellent diastereoselective and enantioselective control in ring formation. | Alkenyl amine precursors |

| Chiral Auxiliary Control | e.g., (R)-phenylglycinol rsc.org | Enantiodivergent synthesis is possible, yielding both enantiomers from a single auxiliary. | δ-Oxoacid derivatives |

| N-Directed Hydroboration | Borane complexes nih.gov | High regiocontrol and good stereocontrol directed by the piperidine nitrogen. | 2-(2'-Alkenyl)-piperidine derivatives |

Deeper Integration of Computational and Experimental Approaches for Mechanism Understanding

The synergy between computational chemistry and experimental investigation is crucial for accelerating progress in synthetic chemistry. For a molecule like 2-(Pyridin-3-yl)piperidine-1-carbaldehyde, where reaction pathways and selectivity may not be intuitive, a combined approach is essential for rational design and optimization.

Density Functional Theory (DFT) calculations have proven invaluable for elucidating complex reaction mechanisms. For example, computational studies on the formation of pyridinyl bis-azomethines from pyridine-2-carbaldehyde have successfully mapped out reaction sequences, identified intermediates, and explained the catalytic role of solvent molecules. nih.govresearchgate.netnih.gov Similar DFT studies on the synthesis and transformations of 2-(Pyridin-3-yl)piperidine-1-carbaldehyde could predict transition state energies, rationalize observed regioselectivity in nucleophilic additions researchgate.net, and guide the selection of optimal catalysts and reaction conditions.

Experimental techniques like in-situ NMR spectroscopy can provide real-time kinetic data to validate computational models. nih.gov This integrated approach allows for a detailed understanding of reaction profiles, including the identification of short-lived intermediates that might otherwise be missed. Furthermore, computational docking and molecular dynamics simulations can be used to understand how derivatives of the target compound interact with biological targets, providing a structural basis for designing molecules with specific pharmacological properties. nih.govrsc.org

Potential for Material Science Applications of Novel Derivatives

While the primary interest in pyridine and piperidine scaffolds has historically been in medicinal chemistry, their unique electronic and structural properties also make them attractive candidates for applications in material science. elsevier.com Research into novel derivatives of 2-(Pyridin-3-yl)piperidine-1-carbaldehyde could uncover new functionalities relevant to this field.

The pyridine moiety, being an electron-deficient aromatic system, can be incorporated into polymers and organic electronic materials. elsevier.com Derivatives of 3-(piperidin-3-yl)pyridine (B1601885) have been noted for their potential to yield materials with specific electronic or optical properties, possibly due to unique fluorescence characteristics. evitachem.com By systematically modifying the structure of 2-(Pyridin-3-yl)piperidine-1-carbaldehyde—for example, by extending the conjugation through reactions at the carbaldehyde group or by polymerization—it may be possible to develop novel organic light-emitting diodes (OLEDs), fluorescent dyes, or sensors. The synthesis of phenanthroline diamides derived from piperidine highlights the utility of such scaffolds in creating ligands for specific applications, which could be extended to materials designed for ion extraction or catalysis. researchgate.net Future research should focus on synthesizing and characterizing a library of derivatives to systematically probe their photophysical and electronic properties, paving the way for their integration into advanced functional materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Pyridin-3-yl)piperidine-1-carbaldehyde, and how can reaction conditions be optimized for reproducibility?

- Methodology :

- Step 1 : Start with a nucleophilic substitution or condensation reaction between pyridine-3-yl derivatives and piperidine precursors. For example, describes a similar compound synthesized via condensation of pyridine-3-carbaldehyde with pyrrolidine under reflux in ethanol .

- Step 2 : Optimize reaction parameters (temperature, solvent, catalyst). For instance, using anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) can improve aldehyde group stability .

- Step 3 : Monitor progress via TLC or HPLC. Purify via column chromatography or recrystallization.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- 1H/13C NMR : Confirm the presence of the pyridine ring (δ 8.2–8.8 ppm) and aldehyde proton (δ 9.5–10 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]+ expected at ~217 g/mol).

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structural refinement if single crystals are obtained .

Q. What safety protocols are critical when handling 2-(Pyridin-3-yl)piperidine-1-carbaldehyde?

- Hazard Mitigation :

- GHS Classification : Based on analogs ( ), expect acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory sensitization .

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing.

- Emergency Measures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting neurological receptors?

- Strategy :

- Step 1 : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with nicotinic acetylcholine receptors (nAChRs), leveraging the pyridine-piperidine scaffold’s structural mimicry of acetylcholine .

- Step 2 : Validate predictions via in vitro assays (e.g., radioligand binding assays).

- Data Interpretation : Compare calculated binding energies with experimental IC50 values to refine models.

Q. What crystallographic techniques resolve ambiguities in stereochemistry or tautomerism for this compound?

- Approach :

- Use high-resolution X-ray diffraction (e.g., Cu-Kα radiation, 100 K) to determine bond lengths and angles. SHELXD/SHELXE can solve phase problems in twinned crystals .

- Case Study : resolved pyridine-piperidine stereochemistry via anisotropic displacement parameters .

Q. How do conflicting NMR and mass spectrometry data inform structural reassessment?

- Troubleshooting :

- Scenario : Discrepancy between observed molecular ion (MS) and expected NMR shifts.

- Action : Check for tautomeric forms (e.g., enol-aldehyde equilibrium) via variable-temperature NMR .

- Cross-Validation : Confirm with IR spectroscopy (aldehyde C=O stretch ~1700 cm⁻¹) .

Q. What strategies optimize enantioselective synthesis for chiral derivatives?

- Methodology :

- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-metal complexes) during piperidine ring formation .

- Example : achieved enantiomeric excess (ee) >95% via Pd-catalyzed asymmetric hydrogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.